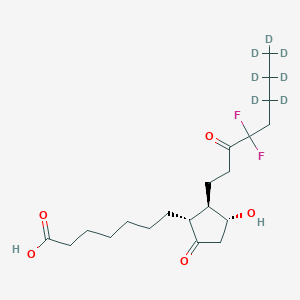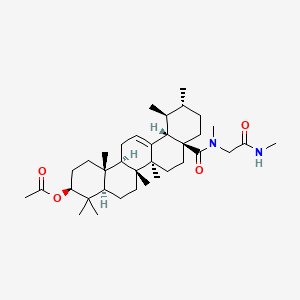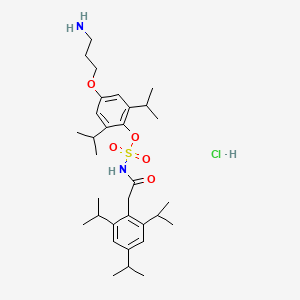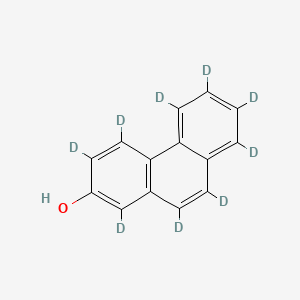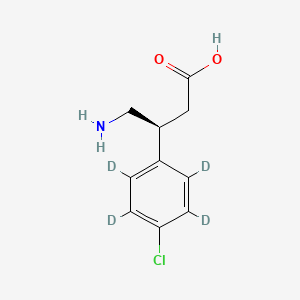
(S)-Baclofen-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Baclofen-d4 is a deuterated form of (S)-Baclofen, a derivative of gamma-aminobutyric acid (GABA). This compound is primarily used as a muscle relaxant and antispastic agent. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Baclofen-d4 typically involves the deuteration of (S)-Baclofen. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using chromatographic techniques to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
(S)-Baclofen-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the deuterium atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
(S)-Baclofen-d4 has several scientific research applications:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of deuterium in biological systems and its effects on enzyme activity.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetics compared to non-deuterated (S)-Baclofen.
Industry: Utilized in the development of new drugs and formulations with enhanced stability and efficacy.
Mechanism of Action
(S)-Baclofen-d4 exerts its effects by binding to gamma-aminobutyric acid B (GABA-B) receptors in the central nervous system. This binding inhibits the release of excitatory neurotransmitters, leading to muscle relaxation and reduced spasticity. The deuterium atoms in this compound may alter the binding affinity and metabolic stability of the compound, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(S)-Baclofen: The non-deuterated form of (S)-Baclofen-d4, used for similar therapeutic purposes.
R-Baclofen: The enantiomer of (S)-Baclofen, which has different pharmacological properties.
Gabapentin: Another gamma-aminobutyric acid derivative used as an anticonvulsant and analgesic.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide enhanced metabolic stability and altered pharmacokinetics. This makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
217.68 g/mol |
IUPAC Name |
(3S)-4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1/i1D,2D,3D,4D |
InChI Key |
KPYSYYIEGFHWSV-SFSAVJDPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](CC(=O)O)CN)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


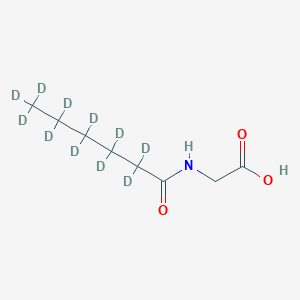
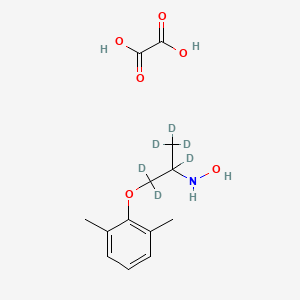
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
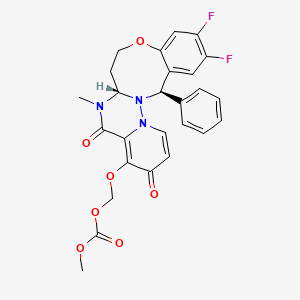

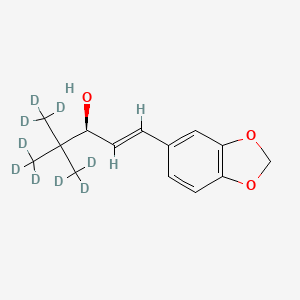
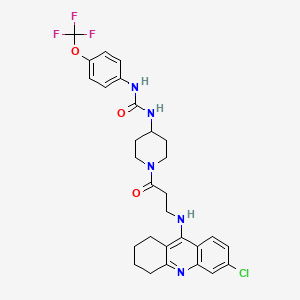
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
